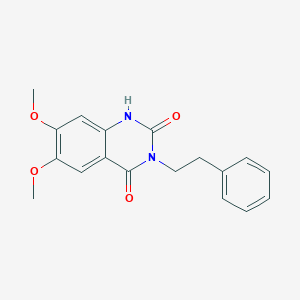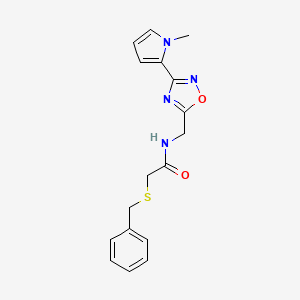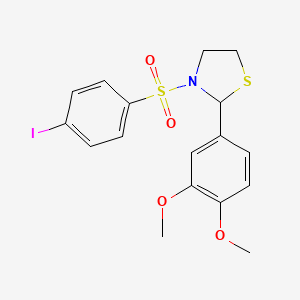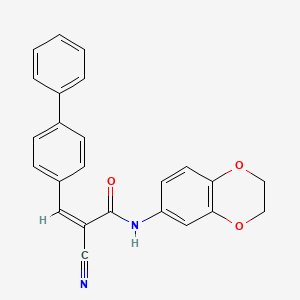
6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication. The compound also inhibits the activity of COX-2, an enzyme that is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It also decreases the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound has been shown to reduce the frequency and severity of seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is its potential therapeutic applications in various diseases. The compound can be easily synthesized in the laboratory and its purity can be confirmed using various analytical techniques. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione. One of the directions is to further investigate its antitumor activity and its potential use in cancer therapy. Another direction is to explore the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, more research can be conducted to understand the compound's mechanism of action and to identify potential targets for drug development. Finally, the development of more water-soluble derivatives of the compound can be explored to overcome its limitations in in vivo studies.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various scientific research studies. Its antitumor and anti-inflammatory properties, as well as its anticonvulsant activity, make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2-amino-5-methoxybenzoic acid with 2-phenylethyl bromide in the presence of potassium carbonate. The resulting intermediate is then subjected to cyclization with acetic anhydride to obtain the final product. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It also possesses anti-inflammatory properties that can be useful in the treatment of inflammatory diseases such as arthritis. Additionally, the compound has been shown to have anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
Propiedades
IUPAC Name |
6,7-dimethoxy-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-10-13-14(11-16(15)24-2)19-18(22)20(17(13)21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANFEOXENKZIAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2407553.png)
![3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407558.png)
![2-((4,6-dimethylpyrimidin-2-yl)thio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2407559.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)
![2-Chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide](/img/structure/B2407561.png)




![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2407569.png)
![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)


